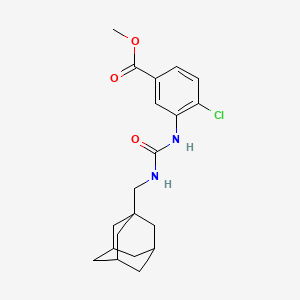

![molecular formula C16H12F2N2O3S2 B2867298 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 886920-18-9](/img/structure/B2867298.png)

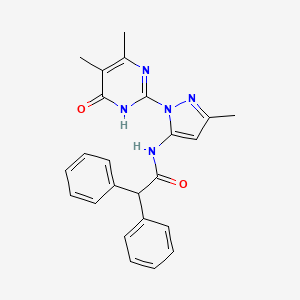

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide” is a chemical compound that belongs to the class of benzo[d]thiazoles . Benzo[d]thiazoles are heterocyclic compounds containing a benzene fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzo[d]thiazole core with fluorine atoms at the 4 and 6 positions, and an ethylsulfonylbenzamide group attached to the nitrogen atom of the thiazole ring .Applications De Recherche Scientifique

Novel Insecticide Applications

One notable application is in the development of novel insecticides, such as flubendiamide. Flubendiamide exhibits strong insecticidal activity, especially against lepidopterous pests, including strains resistant to commercial insecticides. This compound, characterized by unique structural features including a heptafluoroisopropyl group, a sulfonylalkyl group, and an iodine atom, operates through a novel mode of action distinct from those of existing insecticides. Its safety for non-target organisms and potential use in integrated pest management programs highlight its importance in agricultural sciences (Tohnishi et al., 2005).

Cardiac Electrophysiological Activity

Compounds structurally similar to N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide have been explored for their cardiac electrophysiological activities. Research into N-substituted imidazolylbenzamides or benzene-sulfonamides has shown potency in in vitro assays comparable to known selective class III agents. These findings suggest potential therapeutic applications in managing arrhythmias, indicating a viable pathway for developing new class III electrophysiological drugs (Morgan et al., 1990).

Anticancer and Antimicrobial Screening

Several studies have synthesized and evaluated the biological and pharmacological screening of fluoro substituted benzothiazoles and sulphonamido derivatives, demonstrating antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds, characterized by various functional groups, have shown potential as bioactive molecules in the development of new therapeutic agents. The structural diversity and functional versatility of these compounds underline their significance in medicinal chemistry and drug development (Patel et al., 2009).

PET Imaging Agents for Cancer

The synthesis of PET imaging agents like 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide for imaging B-Raf(V600E) in cancers represents another application. These agents, developed through meticulous chemical synthesis, offer promising tools for diagnosing and monitoring the progression of cancer, providing a pathway for personalized medicine (Wang et al., 2013).

Fluoroalkylative Aryl Migration

Research involving fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides demonstrates innovative synthetic applications of sulfonamide derivatives. Using fluorinated sulfinate salts as radical precursors, this method facilitates the fluoroalkylation and aryl migration of amides, expanding the toolbox for organic synthesis and potentially leading to the discovery of new pharmaceuticals (He et al., 2015).

Orientations Futures

The future directions for the study of “N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide” could include further exploration of its synthesis, characterization, and potential biological activities. Given the known activities of similar benzo[d]thiazole derivatives, it could be of interest in medicinal chemistry .

Propriétés

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O3S2/c1-2-25(22,23)11-5-3-4-9(6-11)15(21)20-16-19-14-12(18)7-10(17)8-13(14)24-16/h3-8H,2H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAASBQDGZXFEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride](/img/structure/B2867215.png)

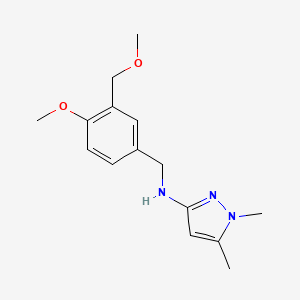

![3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867216.png)

![2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

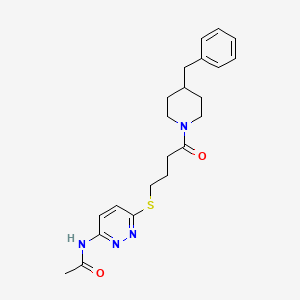

![7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2867233.png)

![1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B2867236.png)

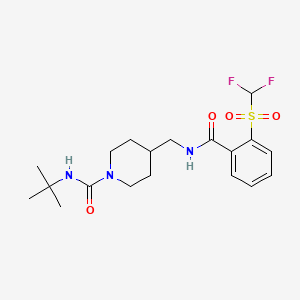

![Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate](/img/structure/B2867237.png)